molecular formula C6H6N6O2S B1218640 3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole CAS No. 91300-62-8

3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole

Cat. No.: B1218640
CAS No.: 91300-62-8
M. Wt: 226.22 g/mol
InChI Key: YUPUITJUYVPDSP-UHFFFAOYSA-N
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Description

3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole is a heterocyclic compound that features both imidazole and triazole rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and antitumor agent. The presence of the nitro group and the sulfur linkage to the triazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Nitration: The imidazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Methylation: The nitrated imidazole is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Thioether Formation: The methylated nitroimidazole is reacted with 1H-1,2,4-triazole-3-thiol in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and methylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methyl group on the imidazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed

    Reduction: 3-((1-Methyl-4-amino-5-imidazolyl)thio)-1H-1,2,4-triazole.

    Oxidation: 3-((1-Methyl-4-nitro-5-imidazolyl)sulfoxide)-1H-1,2,4-triazole or 3-((1-Methyl-4-nitro-5-imidazolyl)sulfone)-1H-1,2,4-triazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and antitumor activities. The compound’s ability to interfere with DNA synthesis and repair makes it a candidate for cancer therapy.

    Biological Studies: It is used in studies to understand the mechanisms of nitroimidazole-based drugs and their interactions with biological macromolecules.

    Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole involves several pathways:

    DNA Interaction: The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to strand breaks and inhibition of DNA synthesis.

    Enzyme Inhibition: The compound can inhibit enzymes involved in DNA repair and replication, enhancing its cytotoxic effects on rapidly dividing cells.

    Oxidative Stress: The reduction of the nitro group can generate reactive oxygen species, contributing to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    Azathioprine: Another thiopurine derivative with immunosuppressive properties.

    Mercaptopurine: A thiopurine used in the treatment of leukemia.

    Thioguanine: A thiopurine used as an antineoplastic agent.

Uniqueness

3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole is unique due to its combination of a nitroimidazole and a triazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a compound of significant interest in both research and industrial applications.

Properties

IUPAC Name

5-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O2S/c1-11-3-8-4(12(13)14)5(11)15-6-7-2-9-10-6/h2-3H,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPUITJUYVPDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NC=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238489
Record name Jjc 323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91300-62-8
Record name JJC 323
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000757014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Jjc 323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JJC-323
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49B854MT5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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